Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate - 1261365-80-3

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Catalog Number: EVT-1682497
CAS Number: 1261365-80-3
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (Compound 22)

Compound Description: This compound is a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor. It exhibited an IC50 value of 48.6 nM against CDK8. In vivo studies demonstrated significant tumor growth inhibition in colorectal cancer (CRC) xenografts. Mechanistically, it indirectly inhibits β-catenin activity by targeting CDK8, leading to downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in the G2/M and S phases. The compound also displayed low toxicity and good bioavailability (F = 39.8%). []

Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. While the target compound has a trifluoromethyl and carboxylate substituent at the 5 and 4 positions, respectively, Compound 22 has a phenylpropenamide substituent at the 5 position. This suggests that modifications at the 4 and 5 position of the 1H-pyrrolo[2,3-b]pyridine scaffold can lead to different biological activities.

Pexidartinib

Compound Description: Pexidartinib is a potent and selective inhibitor of colony stimulating factor 1 receptor (CSF1R). It is clinically used for the treatment of tenosynovial giant cell tumor. []

Relevance: Pexidartinib contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety as part of its structure. This structure is closely related to the 1H-pyrrolo[2,3-b]pyridine core of Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, demonstrating that substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring with halogens can result in biologically active compounds.

4-((cis-1-(4-Chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 31g)

Compound Description: Compound 31g and its (S,S)-enantiomer (38a) are potent and selective Janus kinase 1 (JAK1) inhibitors. They exhibit excellent selectivity over JAK2, JAK3, and TYK2. In vitro studies demonstrate their ability to inhibit the proliferation and reduce fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). []

Relevance: Similar to Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, Compound 31g also possesses a carboxamide group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core. The variations in substituents at the 4-position of the core highlight how modifications at this position can contribute to JAK1 selectivity and potency.

Nortopsentin Analogues

Compound Description: Several nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have been synthesized and evaluated for their antitumor activity against diffuse malignant peritoneal mesothelioma (DMPM). Three of the most active compounds, 1f (3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine), 3f (3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine), and 1l (3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine), demonstrated potent cyclin-dependent kinase 1 (CDK1) inhibitory activity and reduced DMPM cell proliferation. They also induced caspase-dependent apoptosis and decreased the expression of the antiapoptotic protein survivin. []

Relevance: Nortopsentin analogues share the 1H-pyrrolo[2,3-b]pyridine core with Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. The presence of various substituents at the 3-position of the core in these analogues exemplifies the versatility of this scaffold for developing compounds with different biological activities, particularly in the context of CDK1 inhibition and antitumor activity.

4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Compound Description: This class of compounds represents a novel scaffold for developing JAK1-selective inhibitors. Specifically, the 4-(2-aminoethyl)amino-pyrrolopyridine derivative exhibited promising JAK1 selectivity (24.7-fold over JAK2) and reasonable inhibitory activity against JAK1 (IC50 = 2.2 μM). []

Relevance: Similar to Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, these derivatives also feature a carboxamide group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core. The key structural difference lies in the presence of an amino group at the 4-position, which is essential for the observed JAK1 selectivity. This highlights the importance of substituent modifications on the core scaffold for achieving desired biological activities.

4-(((2S,4S)-1-(4-Trifluoromethyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 36b)

Compound Description: Compound 36b is a highly potent and selective JAK1 inhibitor identified through modifications of the N-methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate core. It displays an IC50 value of 0.044 nM for JAK1 and demonstrates high selectivity over JAK2, JAK3, and TYK2 (382-fold, 210-fold, and 1325-fold, respectively). In a bleomycin-induced fibrosis mouse model, compound 36b effectively reduced STAT3 phosphorylation, improved body weight, and decreased collagen deposition without significant side effects. []

Relevance: Similar to Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, Compound 36b also possesses a trifluoromethyl group, highlighting the potential of this group for enhancing JAK1 inhibitory activity. The variations in substituents at the 4-position of the core, specifically the (2S,4S)-1-(4-trifluoromethyl)-2-methylpiperidin-4-yl)amino group in Compound 36b, further illustrate the impact of these modifications on JAK1 selectivity and potency.

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

Compound Description: This compound is a 3,4-pyridinedicarboximide derivative possessing analgesic activity. Its stability in aqueous solutions has been studied, and it exhibits pH-dependent decomposition, with specific acid-, base-, and water-catalyzed degradation pathways. [, ]

Relevance: Although this compound belongs to the pyrrolo[3,4-c]pyridine class, it is structurally related to Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as both belong to the broader category of pyrrolopyridine derivatives. This relationship emphasizes the diverse pharmacological activities associated with variations in the pyrrolopyridine core structure and its substituents.

Ethyl 5-amino-7-((3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)-3,4,8,8a-tetrahydro-2H-pyrano[2,3-b]pyridine-6-carboxylate (Compound 7)

Compound Description: Compound 7 is a pyrazole derivative that exhibits strong antifungal activity against Pythium aphanidermatum. It significantly inhibits mycelial growth and reduces the production of zoospores and oospores. []

Relevance: While Compound 7 does not directly share the pyrrolo[2,3-b]pyridine core with Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, it belongs to the broader family of fused heterocyclic compounds with potential biological activities. The presence of a pyrazole ring linked to a pyranopyridine core demonstrates the structural diversity and potential for exploring other fused heterocyclic systems with biological significance.

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide (Compound 1)

Compound Description: This compound is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. It displays strong apoptosis-inducing activity and is investigated for its potential in treating various cancers and autoimmune diseases. [, ]

Relevance: Compound 1 exhibits a 1H-pyrrolo[2,3-b]pyridine moiety connected to a complex benzamide structure. This structural similarity to Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate highlights the versatility of the pyrrolopyridine core for developing compounds with diverse biological activities, including apoptosis induction and Bcl-2 inhibition.

5F-MDMB-P7AICA

Compound Description: 5F-MDMB-P7AICA (methyl-2-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]amino}-3,3-dimethylbutanoate) is a synthetic cannabinoid belonging to the 7-azaindole class. It is a potent agonist of cannabinoid receptors, particularly CB1, leading to psychoactive effects. [, ]

Properties

CAS Number

1261365-80-3

Product Name

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

IUPAC Name

methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-2-3-14-8(5)15-4-6(7)10(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

YPPUPUYHVWZLJX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CNC2=NC=C1C(F)(F)F

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=C1C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.